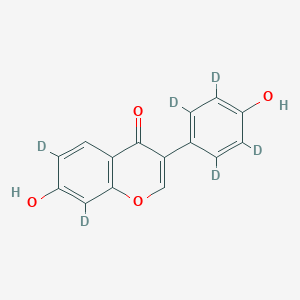

Daidzein-d6

Descripción general

Descripción

Daidzein-d6 is a deuterium-labeled version of Daidzein . Daidzein is a soy isoflavone, which acts as a PPAR activator . It is used for scientific research .

Synthesis Analysis

Daidzein-based main-chain benzoxazine polymers were synthesized from daidzein, aromatic/aliphatic diamine, and paraformaldehyde . The structures of the new polymers were studied by 1H nuclear magnetic resonance spectroscopy (NMR) and Fourier-transform infrared spectroscopy (FT-IR) .

Molecular Structure Analysis

Daidzein, the parent compound of Daidzein-d6, is a naturally occurring compound found exclusively in soybeans and other legumes and structurally belongs to a class of compounds known as isoflavones .

Chemical Reactions Analysis

Daidzein-d6, like its parent compound Daidzein, is a poorly water-soluble isoflavone . Nano-formulations such as nanoemulsion and nanosuspension have been prepared to increase its oral bioavailability .

Physical And Chemical Properties Analysis

Daidzein, the parent compound of Daidzein-d6, is a poorly water-soluble isoflavone . Its solubility has been improved through the use of nano-formulations .

Aplicaciones Científicas De Investigación

Nutraceutical Supplement

Daidzein (DDZ) is a well-known nutraceutical supplement belonging to the class of isoflavones . It is isolated from various sources such as alfalfa, soybean, and red clover .

Cardiovascular Exercise

Daidzein demonstrates beneficial properties for cardiovascular exercise . It can potentially improve heart health and reduce the risk of heart diseases.

Cholesterol Reduction

Another significant application of Daidzein is in cholesterol reduction . It can help lower the levels of bad cholesterol in the body, thereby promoting overall health.

Anticancer Properties

Daidzein has shown anticancer effects . It can potentially be used in the treatment and prevention of various types of cancer.

Antifibrotic Effects

The antifibrotic effects of Daidzein make it effective in treating diseases related to fibrosis . Fibrosis is a pathological wound healing in which connective tissue replaces normal parenchymal tissue.

Antidiabetic Effects

Daidzein has antidiabetic effects , which make it a potential candidate for the treatment of diabetes. It can help regulate blood sugar levels and improve insulin sensitivity.

Prevention of Osteoporosis

Daidzein’s structure and operation are similar to those of human estrogens, which are important in preventing osteoporosis . Osteoporosis is a condition that weakens bones, making them fragile and more likely to break.

Treatment of Postmenopausal Diseases

Daidzein can be used in the treatment of postmenopausal diseases . It can help manage symptoms associated with menopause, such as hot flashes and bone loss.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSIJRDFPHDXIC-UMCLXPAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1O)[2H])OC=C(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442180 | |

| Record name | Daidzein-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daidzein-d6 | |

CAS RN |

291759-05-2 | |

| Record name | Daidzein-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

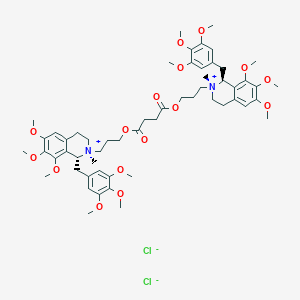

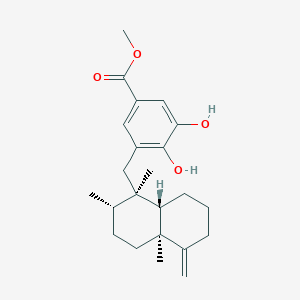

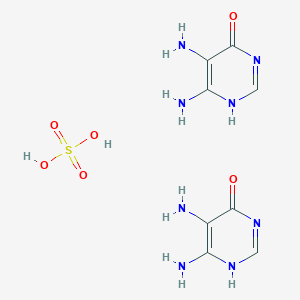

Feasible Synthetic Routes

Q & A

Q1: What is Daidzein-d6 and why was it synthesized in this study?

A1: Daidzein-d6 is a deuterated form of Daidzein, a naturally occurring isoflavone. In this study [], Daidzein-d6 was synthesized for use as an internal standard in LC-MS (Liquid Chromatography-Mass Spectrometry) quantitation of isoflavones like Daidzein itself.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

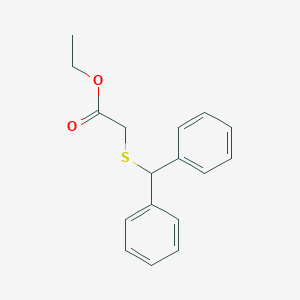

![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)

![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)